molecular formula C17H16ClN3O B11607711 2-[(1-Allyl-1H-benzoimidazol-2-ylamino)-methyl]-4-chloro-phenol

2-[(1-Allyl-1H-benzoimidazol-2-ylamino)-methyl]-4-chloro-phenol

Cat. No.: B11607711
M. Wt: 313.8 g/mol
InChI Key: KUXSWSATKWQRNU-UHFFFAOYSA-N
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Description

4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol is a complex organic compound that features a benzodiazole ring, a phenol group, and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzodiazole derivatives .

Scientific Research Applications

4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

What sets 4-Chloro-2-({[1-(Prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

4-chloro-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C17H16ClN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h2-8,10,22H,1,9,11H2,(H,19,20)

InChI Key

KUXSWSATKWQRNU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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